molecular formula C11H23NOSi B14324206 2-Methyl-2-trimethylsilyloxyheptanenitrile CAS No. 111874-59-0

2-Methyl-2-trimethylsilyloxyheptanenitrile

Cat. No.: B14324206
CAS No.: 111874-59-0
M. Wt: 213.39 g/mol
InChI Key: SZVSNHBZDHGWOW-UHFFFAOYSA-N
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Description

2-Methyl-2-trimethylsilyloxyheptanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a trimethylsilyloxy group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-trimethylsilyloxyheptanenitrile typically involves the reaction of 2-methylheptanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-trimethylsilyloxyheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-trimethylsilyloxyheptanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-trimethylsilyloxyheptanenitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrile group can undergo nucleophilic addition, while the trimethylsilyloxy group can act as a leaving group in substitution reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-trimethylsilyloxypropanenitrile
  • 2-Methyl-2-butene
  • 2-Methyl-2-butanol

Uniqueness

2-Methyl-2-trimethylsilyloxyheptanenitrile is unique due to its specific combination of a nitrile group and a trimethylsilyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications.

Properties

CAS No.

111874-59-0

Molecular Formula

C11H23NOSi

Molecular Weight

213.39 g/mol

IUPAC Name

2-methyl-2-trimethylsilyloxyheptanenitrile

InChI

InChI=1S/C11H23NOSi/c1-6-7-8-9-11(2,10-12)13-14(3,4)5/h6-9H2,1-5H3

InChI Key

SZVSNHBZDHGWOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C#N)O[Si](C)(C)C

Origin of Product

United States

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